molecular formula C9H16O2 B146572 Gamma-nonalactone CAS No. 104-61-0

Gamma-nonalactone

Cat. No.: B146572
CAS No.: 104-61-0
M. Wt: 156.22 g/mol
InChI Key: OALYTRUKMRCXNH-UHFFFAOYSA-N
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Description

Gamma-nonalactone, also known as gamma-nonanoic lactone, is an organic compound with the chemical formula C9H16O2. It is a colorless to pale yellow oily liquid with a strong coconut aroma. This compound is naturally found in various fruits such as peaches, apricots, and coconuts, and is widely used in the flavor and fragrance industry due to its pleasant scent.

Mechanism of Action

Target of Action

Gamma-nonalactone, also known as gamma-Nonanolactone, is an organic compound with the formula cyclo-O=COCHRCH2CH2 . It is a weakly volatile liquid that is colorless when pure, but typical samples are not . It is one of several gamma lactones, most of which have fruity scents and several are used commercially . .

Mode of Action

It is known that this compound is associated with coconut, sweet, and stone fruit aroma descriptors . This suggests that it may interact with olfactory receptors to produce these scent perceptions.

Biochemical Pathways

This compound is mainly obtained through chemical synthesis or microbial biotransformation of hydroxy fatty acids . The synthesis is accomplished by free-radical addition of methyl acrylate and n-hexanol . A Dean–Stark trap filled with water and n-hexanol is used to remove the methanol generated during the process .

Pharmacokinetics

It is known that this compound is a weakly volatile liquid , suggesting that it could be absorbed through inhalation.

Result of Action

It is known that this compound is associated with coconut, sweet, and stone fruit aroma descriptors , suggesting that it may have effects on olfactory perception.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, viticultural factors, the yeast strain used for fermentation, or the type/extent of oak influence utilized in winemaking can influence the presence and concentration of this compound .

Biochemical Analysis

Biochemical Properties

It is known that it is an organic compound and is one of several gamma lactones

Cellular Effects

Recent studies demonstrated the repellent effect of γ-octalactone, a similar compound, on adult female Culex pipiens quinquefasciatus . Repellent effects of other four aliphatic lactones were also found in larvae of the same species and Aedes aegypti . In addition, some aliphatic lactones were found to have a larvicidal effect in both species .

Molecular Mechanism

It is known that the synthesis of γ-nonalactone can be accomplished by free-radical addition of methyl acrylate and n-hexanol . A Dean–Stark trap filled with water and n-hexanol was used to remove the methanol generated during the process .

Temporal Effects in Laboratory Settings

It is known that γ-nonalactone is a linear aliphatic lactone ubiquitous in wine, associated with coconut, sweet, and stone fruit aroma descriptors . A model wine calibration, with concentrations of γ-nonalactone from 0 to 100 µg L−1, was shown to have excellent linearity (R2 > 0.99), reproducibility (0.72%), and repeatability (0.38%) .

Dosage Effects in Animal Models

The dosage effects of Gamma-nonalactone in animal models are not well-documented. It is known that γ-dodecalactone, a similar compound, showed the best larvicidal effect with an LC 50 of 12.85 and 12.03 ppm for Ae. aegypti and Cx. pipiens quinquefasciatus, respectively . On the other hand, γ-nonalactone and δ-nonalactone did not show toxicological effects at the doses evaluated in both species .

Metabolic Pathways

It is known that the innate ability of Ashbya gossypii for de novo production of γ-lactones from glucose was evaluated and improved . By means of metabolic engineering, key enzymatic steps involved in their production were elucidated .

Transport and Distribution

It is known that γ-nonalactone is a weakly volatile liquid

Subcellular Localization

It is known that γ-nonalactone is a weakly volatile liquid

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-nonalactone can be synthesized through several methods. One common method involves the free-radical addition of methyl acrylate and n-hexanol. This process uses a Dean-Stark trap to remove methanol generated during the reaction, resulting in a yield of over 70% . Another method involves the reaction of heptaldehyde with malonic acid in the presence of a base, followed by cyclization to form the lactone .

Industrial Production Methods: Industrial production of this compound typically involves the free-radical addition method due to its efficiency and high yield. The process is optimized through orthogonal experiments to ensure the best reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions: Gamma-nonalactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Diisobutylaluminum hydride in toluene is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Gamma-nonanoic acid.

    Reduction: 4-hydroxynonanal.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Gamma-nonalactone is part of a group of compounds known as gamma-lactones, which are cyclic esters. Similar compounds include:

    Gamma-octalactone: Known for its creamy, coconut-like aroma.

    Gamma-decalactone: Has a peach-like aroma and is used in flavorings.

    Gamma-dodecalactone: Exhibits a fruity, peach-like scent and is used in perfumes and flavorings.

Uniqueness: this compound is unique due to its strong coconut aroma, which makes it particularly valuable in the flavor and fragrance industry. Its ability to impart a distinct coconut scent sets it apart from other gamma-lactones, which may have more varied fruity or creamy aromas .

Properties

IUPAC Name

5-pentyloxolan-2-one
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InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3
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InChI Key

OALYTRUKMRCXNH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC1CCC(=O)O1
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Molecular Formula

C9H16O2
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DSSTOX Substance ID

DTXSID0034229
Record name gamma-Nonanolactone
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Molecular Weight

156.22 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour
Record name 2(3H)-Furanone, dihydro-5-pentyl-
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/
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Boiling Point

BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C.
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Solubility

Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol)
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Density

0.958-0.966 at 25 °C, 0.958-0.966
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Color/Form

Colorless to slightly yellow liquid

CAS No.

104-61-0, 82373-92-0, 57084-16-9
Record name (±)-γ-Nonalactone
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is gamma-Nonalactone perceived differently in various matrices?

A1: Studies have shown that the perceived aroma of this compound can shift based on the surrounding matrix. For example, in apricots, its low odor activity value (OAV) results in a less pronounced contribution to the overall aroma profile. [] Conversely, in Chardonnay wines, it has been linked to oak-related sensory attributes. [] This highlights the complexity of aroma perception and the interplay of different volatile compounds.

Q2: What are the natural sources of this compound?

A2: this compound is naturally present in various fruits, including peaches and apricots. [, ] It is also found in certain types of wines, such as Chardonnay and Botrytis-affected wines. [, , , ]

Q3: How does this compound contribute to the flavor of beef?

A3: Research suggests that this compound, alongside gamma-Octalactone, plays a role in the desirable flavor profile of Wagyu beef. The presence of oxygen during storage was found to be crucial for the development of these lactones in the meat. []

Q4: Can this compound be produced through fermentation?

A4: Yes, certain yeast strains like Sporidiobolus salmonicolor are known to produce this compound during fermentation, contributing to the peach-like aroma of the culture media. [] This microbial production offers a potential alternative to obtaining this flavor compound from natural sources.

Q5: What is the chemical formula and molecular weight of this compound?

A5: this compound has the chemical formula C9H16O2 and a molecular weight of 156.22 g/mol. [, ]

Q6: Are there different enantiomers of this compound, and do they have different aroma properties?

A6: Yes, this compound exists as two enantiomers: (R)-gamma-Nonalactone and (S)-gamma-Nonalactone. These enantiomers can exhibit different aroma thresholds and contribute to distinct flavor nuances. [] For instance, in red and botrytized wines, the (R)-enantiomer of this compound was found to be more prevalent than the (S)-enantiomer. []

Q7: Can this compound be synthesized chemically?

A7: Yes, various synthetic methods have been developed for producing this compound. One approach involves a multi-step process starting from n-hexanol and acrylic acid, utilizing a heating reactor and specific catalysts and driers to enhance yield and minimize side reactions. []

Q8: What analytical techniques are commonly employed for the identification and quantification of this compound?

A8: Several analytical methods are used to analyze this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for identification and quantification, often combined with extraction techniques like Solid-Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE). [, , , ] Other techniques include Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) for assessing odor activity and sensory contribution. [, , , ]

Q9: Beyond its use as a flavoring agent, are there other potential applications of this compound?

A9: Research suggests that this compound, combined with other aroma compounds, could potentially act as a feed attractant in aquaculture. This application has been explored in zebrafish, where specific flavor combinations showed promising results in enhancing feed intake and promoting growth. []

Q10: Could this compound play a role in masking unwanted odors?

A10: Some research suggests that this compound, along with other compounds, could be incorporated into compositions designed to combat or mask unpleasant odors, particularly those arising during laundry processes. []

Q11: How does this compound contribute to the flavor profile of beer?

A11: In beer, this compound is often associated with staling flavors that develop during aging. Its concentration, along with other staling compounds like beta-Damascenone, can be influenced by factors such as pH and storage conditions. []

Q12: Does the use of lipoxygenase-less (LOX-less) barley malt affect the levels of this compound in beer?

A12: Studies have shown that beers brewed using LOX-less barley malt tend to contain lower concentrations of this compound, particularly after aging, compared to beers brewed with conventional barley malt. [] This suggests that LOX-less barley malt could contribute to improved flavor stability in beer.

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